1H-Imidazole, 2-(2-chlorophenyl)-5-(trifluoromethyl)-
Overview
Description
1H-Imidazole, 2-(2-chlorophenyl)-5-(trifluoromethyl)- is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a 2-(2-chlorophenyl) and a 5-(trifluoromethyl) group in this compound makes it particularly interesting for various applications in chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1H-Imidazole, 2-(2-chlorophenyl)-5-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-chlorophenyl)imidazole with trifluoromethylating agents under specific conditions. Industrial production methods often utilize catalytic processes to enhance yield and efficiency. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like copper or palladium complexes.
Chemical Reactions Analysis
1H-Imidazole, 2-(2-chlorophenyl)-5-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole, 2-(2-chlorophenyl)-5-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(2-chlorophenyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1H-Imidazole, 2-(2-chlorophenyl)-5-(trifluoromethyl)- can be compared with other similar compounds such as:
1H-Imidazole, 2-(2-chlorophenyl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1H-Imidazole, 5-(trifluoromethyl)-: Lacks the 2-(2-chlorophenyl) group, affecting its reactivity and applications.
2-(2-Chlorophenyl)-1H-imidazole: Similar structure but without the trifluoromethyl group, leading to variations in its chemical behavior and uses.
The presence of both the 2-(2-chlorophenyl) and 5-(trifluoromethyl) groups in 1H-Imidazole, 2-(2-chlorophenyl)-5-(trifluoromethyl)- makes it unique and valuable for specific applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(trifluoromethyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-4-2-1-3-6(7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTYSFXJAALCQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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